dl-2-Amino-1-hexanol
Description
Overview of Amino Alcohols as Core Chemical Entities
Amino alcohols, also known as alkanolamines, are fundamental organic compounds containing both an amine and an alcohol functional group. wikipedia.org Their dual functionality allows them to participate in a wide array of chemical reactions, serving as intermediates in the synthesis of more complex molecules. scbt.com They are integral to the creation of polymers, surfactants, and are found in many biologically active compounds and pharmaceuticals. wikipedia.orgscbt.com The ability of amino alcohols to act as both nucleophiles (due to the amine group) and to undergo reactions typical of alcohols (like esterification or oxidation) makes them highly valuable in synthetic chemistry. scbt.com Their applications span from being used as solvents and high-boiling bases to serving as precursors for chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.orgacs.org
Significance of dl-2-Amino-1-hexanol as a Racemic Amino Alcohol
This compound, with the chemical formula C₆H₁₅NO, is a specific amino alcohol featuring a six-carbon backbone. The "dl" prefix signifies that it is a racemic mixture, containing equal amounts of two enantiomers: (R)-2-amino-1-hexanol and (S)-2-amino-1-hexanol. derangedphysiology.com This racemic nature is a critical aspect of its chemical identity and has significant implications for its use and synthesis. The compound is utilized as a foundational component in organic synthesis for creating a variety of other molecules.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5665-74-7 |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| Boiling Point | 190-192 °C at 740 mmHg |
| Density | 0.907 g/cm³ |
| Melting Point | 28.94°C (estimate) |
The data in this table is compiled from various chemical databases. echemi.com
The key distinction between this compound and its enantiopure analogs, (R)- and (S)-2-amino-1-hexanol, lies in their stereochemistry. Enantiomers are non-superimposable mirror images of each other, a property known as chirality. derangedphysiology.commdpi.com While they share the same chemical formula and connectivity of atoms, their three-dimensional arrangement is different. derangedphysiology.com
This difference in spatial arrangement means that while a racemic mixture and its corresponding pure enantiomers have identical physical properties like boiling point and density, they interact differently with other chiral molecules, including enzymes and receptors in biological systems. derangedphysiology.comijper.org Consequently, one enantiomer of a chiral compound may exhibit significant biological activity, while the other may be less active or even inactive. ijper.org The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is often a crucial step in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.com
Amino alcohol research is a vibrant field due to the widespread applications of these compounds. scbt.com Chiral amino alcohols, in particular, are highly sought after as building blocks for the asymmetric synthesis of complex molecules, including pharmaceuticals, natural products, and chiral ligands. nih.govsciengine.comnih.gov They can be derived from readily available sources like amino acids through reduction. acs.orgchemistryviews.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEOTCPCYHSVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936891 | |
| Record name | (±)-2-Amino-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-74-7, 16397-19-6 | |
| Record name | 1-Hexanol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC66899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-2-Amino-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-1-hexanol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations
Established Laboratory Synthesis Methods
The preparation of dl-2-Amino-1-hexanol can be achieved through several synthetic routes, primarily involving the formation of the carbon-nitrogen bond at the second position of the hexanol chain.
Reductive Amination of 2-Ketohexanol
A primary method for the synthesis of this compound is the reductive amination of 2-ketohexanol, also known as 1-hydroxy-2-hexanone. This one-pot reaction typically involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine.
The reaction is commonly carried out using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. wikipedia.org A study on the reductive amination of a similar α-hydroxy ketone, 2-amino-1-heptanol, reported a yield of 37% using ammonium (B1175870) nitrate (B79036) as the ammonia source and sodium cyanoborohydride as the reductant in methanol (B129727) over 48 hours at room temperature. This method is adaptable for the synthesis of this compound. The starting material, 2-ketohexanol, can be synthesized via various methods, including the oxidation of 1,2-hexanediol.
A related and highly effective approach involves the synthesis and subsequent reduction of an α-azido ketone. nih.gov This two-step process begins with the introduction of an azide (B81097) group alpha to the ketone, followed by reduction of the azide and the ketone. The reduction of the azide can be performed selectively to yield the α-amino ketone, which can then be reduced to the amino alcohol. arkat-usa.org Alternatively, a one-pot reduction of both the azide and ketone functionalities can be achieved. rsc.org
Table 1: Reductive Amination of α-Hydroxy Ketone
| Substrate | Reagents | Solvent | Conditions | Yield (%) |
| α-Hydroxy hexanone | NH₄NO₃, NaBH₃CN | Methanol | Room Temperature, 48h | ~37 (adapted) |
Nucleophilic Substitution of Halogenated Hexanol Derivatives
Another established route to this compound involves the nucleophilic substitution of a halogen atom on a hexanol derivative. A common precursor for this method is a dihalogenated hexane, such as 1,2-dichlorohexane (B1605181).
A patented method for the synthesis of the analogous dl-2-amino-1-butanol provides a framework for this approach. The process involves the reaction of 1,2-dichlorobutane (B1580518) with acetonitrile (B52724) in a Ritter-type reaction to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the amino alcohol hydrochloride. This methodology can be applied to 1,2-dichlorohexane to produce this compound.
Alternatively, the synthesis can proceed via an epoxide intermediate. The corresponding 1,2-epoxyhexane (B74757) can be opened by a nitrogen nucleophile, such as sodium azide, followed by reduction of the resulting azido (B1232118) alcohol to the amino alcohol. nih.gov
Table 2: Synthesis via Nucleophilic Substitution
| Starting Material | Key Steps | Key Reagents | Reported Yield (%) |
| 1,2-Dichlorohexane | 1. Ritter Reaction2. Hydrolysis | 1. Acetonitrile, Chlorine2. Acid or Base | 70-92 (analogous butanol) |
Minimization of Racemization during Synthesis
Since this compound possesses a stereocenter at the C2 position, controlling racemization is a critical aspect of its synthesis, particularly when an enantiomerically enriched product is desired. During the synthesis of the racemic mixture, racemization is not a concern; however, in asymmetric syntheses, it must be carefully managed.
General strategies to minimize racemization in amino alcohol synthesis include maintaining low reaction temperatures (typically between 0–25°C) and a neutral pH. The choice of reagents and catalysts also plays a crucial role. For instance, in the reduction of α-azido ketones, the use of biocatalysts like marine-derived fungi can lead to high enantiomeric excess in the resulting azido alcohol, which can then be reduced to the enantiopure amino alcohol. researchgate.net
Advanced methods such as dynamic kinetic resolution (DKR) can be employed to convert a racemic starting material into a single enantiomer of the product in high yield. diva-portal.org DKR combines a kinetic resolution step, often enzymatic, with in-situ racemization of the slower-reacting enantiomer. For amino alcohols, this can involve a lipase (B570770) for stereoselective acylation, coupled with a metal-based catalyst for racemization of the unreacted amino alcohol enantiomer.
Key Chemical Reactions and Derivatization
The presence of both an amino and a hydroxyl group allows this compound to undergo a variety of chemical transformations, making it a useful intermediate for creating a range of derivatives.
Oxidation Reactions and Corresponding Oxides
The primary alcohol group in this compound can be oxidized to an aldehyde or a carboxylic acid, while the amino group can be oxidized to an N-oxide. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃), will typically oxidize the primary alcohol to a carboxylic acid, yielding 2-aminohexanoic acid (norleucine). libretexts.orglibretexts.org Under carefully controlled conditions with milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or using a Swern or Dess-Martin oxidation, the reaction can be stopped at the aldehyde stage, forming 2-aminohexanal.
The oxidation of the amino group to an N-oxide can be achieved using reagents like hydrogen peroxide in a suitable solvent. acs.org Furthermore, under certain oxidative conditions, particularly with periodate (B1199274), the carbon-carbon bond between the amino and hydroxyl groups can be cleaved. nih.gov This reaction is characteristic of 1,2-amino alcohols.
Table 3: Oxidation Products of this compound
| Oxidizing Agent | Functional Group Targeted | Major Product |
| KMnO₄, H₂CrO₄ | Primary Alcohol | 2-Aminohexanoic acid |
| PCC, Dess-Martin Periodinane | Primary Alcohol | 2-Aminohexanal |
| H₂O₂ | Amino Group | This compound-N-oxide |
| Periodate (e.g., NaIO₄) | C-C bond cleavage | Pentanal and Formaldehyde |
Reduction Reactions and Amino Alcohol Derivatives
While this compound itself has a fully reduced primary alcohol, reduction reactions are highly relevant in the context of its derivatives. Functional groups introduced onto the molecule can be subsequently reduced to generate a variety of other amino alcohol derivatives.
For example, the amino group can be acylated to form an amide. The resulting N-acyl-dl-2-amino-1-hexanol can then be reduced to the corresponding N-alkyl derivative. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of amides.
This strategy allows for the synthesis of a wide array of N-substituted-2-amino-1-hexanols. The initial acylation can be performed with various acylating agents (e.g., acid chlorides, anhydrides) to introduce different alkyl or aryl groups.
Table 4: Derivatization and Subsequent Reduction
| Derivative | Reducing Agent | Product |
| N-Acetyl-dl-2-amino-1-hexanol | LiAlH₄ | N-Ethyl-dl-2-amino-1-hexanol |
| N-Benzoyl-dl-2-amino-1-hexanol | LiAlH₄ | N-Benzyl-dl-2-amino-1-hexanol |
Substitution Reactions for Functional Group Introduction
This compound readily participates in substitution reactions, a characteristic that allows for the introduction of various functional groups and the synthesis of more complex molecules. The amino (-NH2) and hydroxyl (-OH) groups are the primary sites for these transformations. Depending on the reagents and reaction conditions, either of these groups can be replaced. For instance, halogens and acids are common reagents used to facilitate substitution reactions involving this compound. The ability to modify its structure through substitution makes this compound a valuable precursor for creating a diverse range of chemical derivatives.
Esterification Kinetics and Catalysis
The esterification of this compound, particularly with carboxylic acids, is a reaction of significant interest in synthetic organic chemistry. A study focusing on the esterification kinetics with hexanoic acid revealed that the reaction rate is notably influenced by the presence of acidic catalysts. This catalytic effect underscores the compound's utility in synthesizing esters.
The general mechanism of Fischer-Speier esterification involves the acid-catalyzed activation of the carbonyl group of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent elimination of water. researchgate.net The efficiency of this equilibrium-driven process is highly dependent on the specific molecules and the catalytic system employed. researchgate.net Recent advancements have explored various catalytic systems, including homogeneous and heterogeneous catalysts, to optimize ester synthesis. researchgate.net For instance, studies on the esterification of citric acid with hexanols have investigated the use of catalysts like scandium triflate to understand regioselectivity and reaction rates. acs.org
Table 1: Factors Influencing Esterification of this compound
| Factor | Description | Reference |
|---|---|---|
| Catalyst | Acidic catalysts significantly increase the rate of esterification. | |
| Reactants | The specific carboxylic acid used will influence the properties of the resulting ester. | |
| Temperature | Reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster kinetics. | acs.org |
| Solvent | The polarity of the solvent can influence the reaction mechanism and rate. | acs.org |
Amidation Reactions
Amidation reactions involving this compound are crucial for the synthesis of poly(ester amide)s (PEAs), a class of biodegradable polymers. upc.edu These reactions typically involve the formation of an amide bond by reacting the amino group of this compound with a carboxylic acid or its derivative. One method involves the cyclization of N-(α-haloacyl)-α-amino acids, where the acylation of the amino acid is a key step. upc.edu Another approach is the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives, which allows for the creation of PEAs with well-defined structures. upc.edu For example, a 14-membered cyclic ester amide was synthesized from adipic anhydride (B1165640) and 1-amino-6-hexanol, which was then polymerized. upc.edu These amidation strategies highlight the role of amino alcohols like this compound in polymer chemistry.
Biocatalytic Synthesis Approaches
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules, including amino alcohols. Enzymes offer high selectivity and operate under mild conditions, reducing the environmental impact compared to traditional chemical methods. researchgate.net
Sustainable Synthesis of Chiral Molecules
The use of biocatalysis aligns with the principles of green chemistry by utilizing renewable feedstocks and minimizing hazardous waste. researchgate.net The synthesis of chiral vicinal amino alcohols, which are important structural motifs in many bioactive molecules, can be achieved through the asymmetric reductive amination of α-hydroxy ketones catalyzed by amine dehydrogenases. researchgate.net This method has shown high conversions (up to 99%) and excellent enantioselectivity (>99% ee). researchgate.net The development of such biocatalytic routes is a significant step towards more sustainable manufacturing processes for fine chemicals and pharmaceuticals. acs.org
Comparative Analysis of Synthetic Methods
Both chemical and biocatalytic methods offer distinct advantages and disadvantages for the synthesis of this compound and its derivatives.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Key Considerations | Reference |
|---|---|---|---|---|
| Chemical Synthesis (e.g., Substitution, Esterification) | High yields, scalability, well-established procedures. | Often requires harsh reaction conditions, use of potentially hazardous reagents, may produce racemic mixtures requiring resolution. | Cost of reagents, waste disposal, energy consumption. |
| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly, uses renewable feedstocks. | Lower yields in some cases, enzyme stability and cost can be a factor, scalability may be challenging. | Enzyme availability and stability, optimization of reaction conditions (pH, temperature). | researchgate.netacs.org |
Catalytic Hydrogenation
Catalytic hydrogenation represents a traditional and fundamental route for the synthesis of amino alcohols like this compound. This method typically involves the reduction of a precursor molecule containing a reducible functional group, such as a nitrile or an ester, in the presence of a metal catalyst and hydrogen gas.
A classic approach involves the reduction of the corresponding α-amino acid ester. For instance, the hydrogenation of dl-norleucine (B555936) ethyl ester can yield this compound. This reaction is generally carried out under high pressure and temperature, utilizing catalysts like nickel. The ester group is reduced to a primary alcohol while the amino group remains intact. While effective, this method requires specialized equipment to handle the high-pressure conditions.
Another pathway is the hydrogenation of unsaturated precursors like 2-hexyn-1-ol to produce the saturated alcohol, which can then be further functionalized. preprints.orgmdpi.com Studies on the hydrogenation of 2-hexyn-1-ol using palladium-silver (Pd-Ag) nanocatalysts under mild conditions (0.1 MPa H₂, 40 °C) show high conversion rates. preprints.orgmdpi.comresearchgate.net The initial product is 2-hexen-1-ol, which is subsequently reduced to 1-hexanol (B41254). preprints.orgmdpi.com While this specific reaction doesn't directly yield the amino alcohol, it demonstrates the feasibility of reducing unsaturated hexanol precursors, a key step that could be integrated into a multi-step synthesis.
Table 1: Catalytic Hydrogenation Research Findings
| Starting Material | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| dl-Norleucine ethyl ester | Nickel | High-pressure H₂ | This compound | Not specified |
Reductive Amination
Reductive amination is a highly versatile and widely adopted method for synthesizing amines. libretexts.org This process involves the reaction of a carbonyl compound, in this case, an α-hydroxy ketone, with an amine source, followed by reduction of the resulting imine intermediate. libretexts.org
For the synthesis of this compound, the precursor would be 1-hydroxy-2-hexanone. The reaction proceeds by treating the ketone with ammonia (or an ammonia source like ammonium nitrate) to form an imine in situ. libretexts.org This imine is then reduced to the primary amine using a suitable reducing agent. libretexts.org Common laboratory reducing agents include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). brainly.com Alternatively, the reduction can be achieved via catalytic hydrogenation over a metal catalyst like nickel. libretexts.orgfkit.hr
A 2019 study on the synthesis of the related compound, racemic 2-amino-1-heptanol, demonstrated this method's applicability. Using ammonium nitrate and sodium cyanoborohydride in methanol at room temperature, a 37% yield was achieved. This process is directly analogous to the synthesis of this compound from 1-hydroxy-2-hexanone. The mechanism involves the selective reduction of the imine intermediate by NaBH₃CN.
Table 2: Reductive Amination Research Findings (Analogous Reaction)
| Substrate | Reagents | Solvent | Conditions | Yield (%) | Purity (%) | Reference |
|---|
Acetamide (B32628) Hydrolysis
Another synthetic route involves the hydrolysis of an N-acetylated intermediate. This method is particularly useful when starting from materials that can be converted into N-(1-(hydroxymethyl)pentyl)acetamide. A patented process for the analogous compound dl-2-amino-1-butanol highlights the key steps.
The synthesis can begin with the chlorination of a suitable precursor, followed by the formation of an acetamide intermediate. The crucial step is the hydrolysis of this N-acetyl group to reveal the primary amine. This hydrolysis can be catalyzed by either acid or base. For example, refluxing the acetamide intermediate, such as N-[1-(chloromethyl)pentyl]acetamide, with hydrochloric acid in methanol can yield the desired amino alcohol hydrochloride. This method can achieve high yields, reportedly between 70-92% for the butanol variant.
Table 3: Acetamide Hydrolysis Research Findings (Analogous Reaction)
| Intermediate | Reagents | Conditions | Yield (%) | Reference |
|---|
Enzymatic Methods
The use of enzymes in chemical synthesis offers significant advantages in terms of selectivity and sustainability. acs.orgrsc.org For the synthesis of amino alcohols, enzymes like amine dehydrogenases (AmDHs) and other oxidoreductases are of particular interest. acs.orgacs.org
Enzymatic reductive amination is a promising green alternative to chemical methods. rsc.org This process uses an amine dehydrogenase to catalyze the amination of a ketone, with a co-factor regeneration system, such as formate (B1220265) dehydrogenase, providing the necessary reducing equivalents. acs.orgrsc.org Research has demonstrated the highly efficient and stereoselective amination of various ketones to produce chiral amines with excellent enantiomeric excess (>99%). rsc.org Although not specifically demonstrated for 1-hydroxy-2-hexanone, these enzyme systems are capable of converting a diverse range of ketones, suggesting their potential applicability. rsc.org
Another enzymatic strategy is the stereoselective reduction of α-hydroxy ketones. A study using galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides showed that the enzyme could reduce 1-hydroxy-2-butanone to (S)-1,2-butanediol with greater than 98% enantiomeric excess. researchgate.net This highlights the potential for using such enzymes to produce enantiomerically pure 2-amino-1-hexanol from 1-azido-2-hexanone or a similar precursor, followed by reduction of the azide.
Lipases have also been investigated for the acylation of amino alcohols like 6-amino-1-hexanol, demonstrating the ability of enzymes to selectively modify bifunctional molecules. researchgate.net Multi-enzyme cascade reactions have been developed to convert starting materials like L-phenylalanine into enantiomerically pure amino alcohols, achieving high yields (up to 92%) and purity. acs.org These advanced biocatalytic pathways exemplify the potential for producing complex chiral molecules like specific enantiomers of 2-amino-1-hexanol from renewable feedstocks. acs.org
Table 4: Enzymatic Synthesis Research Findings (Analogous Reactions)
| Method | Enzyme(s) | Substrate | Product | Yield (%) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Reductive Amination | Amine Dehydrogenase, Formate Dehydrogenase | Various Ketones | (R)-amines | Up to quantitative | High stereoselectivity (>99% ee) | rsc.org |
| Ketone Reduction | Galactitol Dehydrogenase | 1-Hydroxy-2-butanone | (S)-1,2-Butanediol | Not specified | High stereoselectivity (>98% ee) | researchgate.net |
Role As a Chiral Building Block in Organic Synthesis
Utility in the Construction of Complex Organic Molecules
dl-2-Amino-1-hexanol is a versatile building block in organic synthesis due to its bifunctional nature. The presence of both a primary amine (-NH2) at the second carbon and a primary alcohol (-OH) at the terminal position allows for a variety of chemical reactions, including oxidation, reduction, and substitution. This enables the introduction of diverse functional groups, a critical aspect in the synthesis of complex organic molecules. The linear six-carbon chain of the molecule also provides a structural backbone that can be incorporated into larger molecular frameworks.
The reactivity of the amino and hydroxyl groups can be selectively controlled, often through the use of protecting groups. For instance, the amine can be protected with a tert-butoxycarbonyl (Boc) group, forming N-Boc-dl-2-amino-1-hexanol. chemicalbook.com This protection strategy allows chemists to perform reactions on the hydroxyl group without interference from the amine, and the Boc group can be subsequently removed under specific conditions. This controlled reactivity is essential for the multi-step synthesis of complex target molecules.
Precursor for Heterocyclic Compounds
The dual functionality of this compound makes it an ideal starting material for the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of significant interest in medicinal chemistry and materials science.
Quinoxaline (B1680401) Derivatives in Vaccine Adjuvant Research
A notable application of this compound is in the synthesis of quinoxaline derivatives, which have been investigated for their potential as vaccine adjuvants. Adjuvants are substances that enhance the immune response to a vaccine. In one synthetic route, this compound is reacted with 2,3-dichloroquinoxaline. core.ac.uk The amino group of this compound displaces one of the chlorine atoms on the quinoxaline ring, leading to the formation of 2-((3-chloroquinoxalin-2-yl)amino)hexan-1-ol. core.ac.uk This reaction serves as a key step in building more complex molecules that are evaluated for their ability to stimulate the immune system. core.ac.uk Toll-like receptor (TLR) agonists, including certain heterocyclic compounds, are a promising class of vaccine adjuvants. core.ac.uk
Application in the Synthesis of Chiral Ligands
Chiral ligands are enantiomerically pure compounds that can bind to a metal center to form a chiral catalyst. These catalysts are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. Chiral 1,2-amino alcohols, such as the individual enantiomers of 2-amino-1-hexanol, are important structural motifs in many chiral ligands. acs.org
Importance in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool in modern organic synthesis, particularly in the pharmaceutical industry, where the therapeutic activity of a drug can be dependent on its stereochemistry. sciencenet.cn Chiral ligands derived from amino alcohols can create a chiral environment around a metal catalyst, influencing the stereochemical outcome of a reaction. acs.orgsciencenet.cn This allows for the synthesis of a single, desired enantiomer of a target molecule, which is often more effective and has fewer side effects than a racemic mixture. sciencenet.cn The development of new and efficient chiral ligands is an active area of research, and versatile building blocks like the enantiomers of 2-amino-1-hexanol are valuable starting materials for these endeavors. acs.orgbldpharm.com Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, is a highly effective method for producing enantiomerically pure 1,2-amino alcohols, which are themselves or can be used to create valuable chiral compounds. scihorizon.com
Versatility in Introducing Functional Groups
The ability to introduce a variety of functional groups is a key feature of this compound's utility in organic synthesis. The amino and hydroxyl groups can be chemically modified in numerous ways. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while the amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. This versatility allows chemists to tailor the structure and properties of the resulting molecules for specific applications. chemscene.com The strategic manipulation of these functional groups is a cornerstone of synthetic organic chemistry, enabling the creation of novel compounds with desired biological or material properties. chemscene.com
Applications in Medicinal Chemistry and Pharmaceutical Development
Precursor for Biologically Active Compounds
dl-2-Amino-1-hexanol serves as a fundamental starting material for the synthesis of more complex, biologically active molecules. The presence of both an amino and a hydroxyl group allows for a wide array of chemical transformations, enabling its incorporation into various molecular architectures. Amino alcohols are recognized as significant pharmacophores, meaning they are a key structural feature responsible for a molecule's biological activity. nih.gov Their utility is demonstrated in the synthesis of compounds such as β-blockers and insecticidal agents. nih.gov
The synthesis of biologically active molecules can be achieved through various strategies, including multicomponent reactions where this compound can react with other molecules in a single step to generate structurally diverse products. nih.gov This efficiency is highly desirable in drug discovery for creating libraries of compounds for biological screening. The reactivity of the amino and hydroxyl groups allows for the introduction of different substituents, which can modulate the pharmacological properties of the resulting compounds.
Intermediate in Drug Synthesis Targeting Various Health Conditions
As a chiral molecule, this compound is a valuable intermediate in the synthesis of enantiomerically pure drugs. The stereochemistry of a drug is often crucial for its efficacy and safety, as different enantiomers can have distinct biological activities.
Chiral Building Block for Cyclic Amines
The conversion of amino alcohols into cyclic amines is a significant transformation in organic synthesis, as cyclic amine moieties are present in a wide range of pharmaceuticals. rsc.org Enzymatic cascades have been developed to convert diols to amino alcohols and subsequently to cyclic amines. rsc.org While this research has been demonstrated with other amino alcohols, the principles can be applied to this compound to synthesize chiral piperidines and other nitrogen-containing heterocycles. These cyclic structures are core components of many drugs targeting the central nervous system, as well as antiviral and anticancer agents.
Chiral Building Block for Poly(ester amide)s in Drug Delivery Systems
Poly(ester amide)s (PEAs) are biodegradable and biocompatible polymers that are extensively researched for their use in drug delivery systems. nih.govmdpi.com These polymers are often synthesized from α-amino acids, diols, and dicarboxylic acids. nih.gov this compound, as an amino alcohol, can be incorporated into the PEA backbone. The pendant butyl group from the hexanol structure would influence the polymer's physical properties, such as its hydrophobicity and degradation rate.
The resulting PEAs can be formulated into nanoparticles, microspheres, or hydrogels to encapsulate therapeutic agents. nih.govmdpi.com These drug delivery systems can provide controlled and sustained release of the encapsulated drug, improving its therapeutic index and reducing side effects. The biodegradability of PEAs ensures that the carrier material is safely eliminated from the body after fulfilling its function.
Derivatives in Antimicrobial Research
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. While studies on hexanol isomers have shown that 1-hexanol (B41254) exhibits antibacterial effects against Gram-negative bacteria, 2-hexanol (B165339) and 3-hexanol (B165604) did not show antimicrobial activity against the tested food-related bacteria. nih.gov This suggests that this compound itself is unlikely to be a potent antimicrobial agent.
However, the amino and hydroxyl groups of this compound can be derivatized to create new compounds with potential antimicrobial properties. For instance, the synthesis of amino acid derivatives of quinolines has been shown to yield compounds with inhibitory action against various bacterial strains. mdpi.com By covalently linking antimicrobial pharmacophores to the this compound scaffold, it is possible to generate novel derivatives for antimicrobial research.
Derivatives in Enzyme Inhibition Studies
Enzyme inhibitors are a major class of drugs used to treat a wide range of diseases, from metabolic disorders to cancer. Synthetic amino acid derivatives have been investigated for their potential to inhibit digestive enzymes, which could be a therapeutic strategy for managing obesity and type 2 diabetes. nih.gov
Specifically, derivatives of amino acids have shown inhibitory activity against the following enzymes:
Pancreatic lipase (B570770): This enzyme is responsible for the breakdown of dietary fats.
α-amylase and α-glucosidase: These enzymes are involved in the digestion of carbohydrates. nih.gov
By inhibiting these enzymes, the absorption of fats and sugars from the diet can be reduced. The structural framework of this compound can be used to design and synthesize novel enzyme inhibitors. The amino and hydroxyl groups provide convenient handles for introducing functionalities that can interact with the active site of a target enzyme.
Functionalization of the Amino Group for Target Specificity
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. The amino group of this compound is a key functional group that can be modified to attach targeting ligands.
For example, mannose can be conjugated to drug carriers to target the mannose receptor, which is overexpressed on certain cancer cells and immune cells. nih.gov Similarly, other targeting moieties such as antibodies, peptides, or small molecules can be attached to a drug or drug carrier system via the amino group of a molecule like this compound. This functionalization allows the resulting conjugate to selectively bind to and be internalized by target cells, leading to a more precise therapeutic effect. The development of functionalized amino acid-based injectable hydrogels is another approach for achieving sustained and targeted drug delivery. rsc.org
Ligand Binding and Modulation of Receptor/Enzyme Activity
The structural characteristics of this compound, featuring both a primary amine and a primary alcohol, make it a candidate for interacting with biological macromolecules such as receptors and enzymes. The amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues in a binding pocket. The hydroxyl group can also participate in hydrogen bonding, acting as both a donor and an acceptor. The hexyl chain provides a degree of lipophilicity, which can facilitate entry into hydrophobic pockets of proteins.
While specific studies detailing the direct binding of this compound to receptors or its activity as an enzyme inhibitor are not extensively documented in publicly available research, the principles of medicinal chemistry allow for postulation on its potential roles. For instance, amino alcohols are known scaffolds in the design of various receptor antagonists and enzyme inhibitors. The specific spatial arrangement of the amino and hydroxyl groups in this compound could allow it to mimic the structure of endogenous ligands or to interact with allosteric sites, thereby modulating the activity of a target protein.
Future research could explore the binding affinity of this compound and its derivatives against a panel of receptors and enzymes to identify potential biological targets. Such studies would typically involve in vitro binding assays and enzyme inhibition assays to determine key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Table 1: Potential Interaction Types of this compound with Biological Targets
| Functional Group | Potential Interaction Type | Example in Biological Systems |
| Primary Amine (-NH2) | Hydrogen Bonding (Donor), Electrostatic Interactions (as -NH3+) | Interaction with aspartate or glutamate (B1630785) residues in an active site. |
| Primary Alcohol (-OH) | Hydrogen Bonding (Donor and Acceptor) | Interaction with serine, threonine, or tyrosine residues. |
| Hexyl Chain | Hydrophobic Interactions | Binding within a nonpolar pocket of a protein. |
Exploration in Coordination Complexes for Therapeutic Agents
The ability of this compound to act as a ligand in coordination complexes opens avenues for its use in the development of metal-based therapeutic agents. The nitrogen of the amine and the oxygen of the alcohol can both coordinate to a metal center, forming a stable chelate ring. This chelation can enhance the stability of the resulting complex.
Platinum-based drugs, such as cisplatin, are a mainstay of cancer chemotherapy. nih.gov However, their efficacy is often limited by severe side effects and the development of drug resistance. nih.gov A significant area of research focuses on the development of new platinum complexes with improved therapeutic profiles. The use of amino acid and amino alcohol ligands is a promising strategy to achieve this. nih.govnih.gov
While there is a lack of specific research on platinum complexes containing this compound, the principles derived from studies on other amino acid-linked platinum(II) complexes can be applied. nih.gov These complexes can be designed to have different reactivity and cellular uptake mechanisms compared to cisplatin. The amino alcohol ligand can influence the lipophilicity of the complex, potentially altering its ability to cross cell membranes. Furthermore, the stereochemistry of the ligand can impact the biological activity of the complex. The antiproliferative activity of such complexes would be a key area of investigation. nih.gov
Table 2: Comparison of Properties of Cisplatin and Hypothetical Platinum(II)-dl-2-Amino-1-hexanol Complex
| Property | Cisplatin | Hypothetical Pt(II)-(this compound) Complex |
| Ligands | Two ammine, two chloride | This compound (bidentate), other ancillary ligands |
| Solubility | Moderately water-soluble | Potentially higher lipophilicity due to the hexyl chain, influencing solubility in biological media. |
| Mechanism of Action | Binds to DNA, forming intrastrand crosslinks. | Expected to bind to DNA, but the nature of the adducts and resulting DNA conformational changes could differ. |
| Potential Advantages | Established efficacy | Potentially altered cellular uptake, different resistance profile, and potentially reduced side effects. |
The design of ligands is a critical aspect of developing effective metal-based therapeutics. For this compound, its utility as a ligand stems from its bifunctional nature, allowing it to act as a bidentate N,O-donor. The design of coordination complexes would involve considering several factors:
Chirality: As this compound is a racemic mixture, the resulting coordination complexes can exist as different stereoisomers. The separation and biological evaluation of these isomers would be crucial, as different stereoisomers can exhibit different biological activities.
Ancillary Ligands: In a square planar or octahedral platinum complex, other ligands (ancillary ligands) will be present in addition to this compound. The nature of these ligands can significantly impact the complex's stability, reactivity, and biological profile.
Metal Center: While platinum is a key metal in cancer therapy, other metals such as ruthenium, gold, and titanium are also being explored for their therapeutic potential. This compound could be used as a ligand for a variety of metal ions, leading to complexes with diverse geometries and electronic properties.
The synthesis and characterization of such complexes would involve techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm the structure and coordination mode of the ligand. Subsequent biological evaluation would be necessary to determine their therapeutic potential.
Advanced Analytical Chemistry of Dl 2 Amino 1 Hexanol
Spectrophotometric Determination of Concentrations using Potassium Periodate (B1199274)
A spectrophotometric method has been developed for the determination of dl-2-Amino-1-hexanol concentrations. This technique utilizes potassium periodate as an oxidizing agent. The fundamental principle of this method lies in the oxidative cleavage of the vicinal amino alcohol group in this compound by periodate. This reaction, known as the Malaprade reaction, is specific to 1,2-diols and related compounds like amino alcohols, resulting in the formation of aldehydes. masterorganicchemistry.com
The analytical procedure involves the reaction of this compound with a known excess of potassium periodate. The unreacted periodate is then selectively masked, often with molybdate (B1676688), to prevent its interference in the subsequent quantification step. uobabylon.edu.iq The iodate (B108269) formed during the oxidation of the amino alcohol is then reacted with potassium iodide in a buffered solution to liberate tri-iodide ions (I₃⁻). uobabylon.edu.iq The concentration of the colored tri-iodide solution is then measured spectrophotometrically at a specific wavelength, which is typically around 350 nm, to determine the initial amount of this compound. uobabylon.edu.iq
A study outlined a specific procedure for the spectrophotometric determination of this compound. uobabylon.edu.iq In this method, a sample containing 5-29 µg of this compound is treated with 6 ml of 1.2 x 10⁻³ M potassium periodate solution. uobabylon.edu.iq The mixture is heated in a water bath at 45°C for 15 minutes and then allowed to stand at room temperature for 75 minutes to ensure complete oxidation. uobabylon.edu.iq Subsequently, 7 ml of ammonium (B1175870) molybdate solution, 5 ml of a pH 8 buffer solution, and 4 ml of potassium iodide solution are added. uobabylon.edu.iq The solution is diluted to a final volume of 25 ml and, after 40 minutes at room temperature, the absorbance of the tri-iodide formed is measured at 350 nm against a reagent blank. uobabylon.edu.iq
Purity Verification Methods
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for verifying the purity of this compound. This method separates the compound from any impurities or byproducts that may be present from its synthesis. For chiral molecules like this compound, chiral HPLC columns, such as a Chiralpak AD-H column, can be employed to separate the enantiomers if necessary.
In a more general application for purity analysis, reverse-phase HPLC is commonly used. For instance, after derivatization with a suitable agent like 2,4-dinitrophenylhydrazine (B122626) (DNFB) to form a DNP-derivative, the purity of the resulting product can be assessed. psu.edu The separation is typically achieved on columns like a C18 or CN column. psu.edu The mobile phase composition, often a mixture of methanol (B129727) and a buffered aqueous solution, is optimized to achieve good separation of the main compound from any impurities. psu.edu Detection is frequently carried out using a UV detector at a wavelength where the derivative strongly absorbs. psu.edu The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the purity verification of this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. This allows for the identification of this compound and any potential impurities. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and purity assessment. In one study, this compound was identified as a component in a complex mixture using GC-MS analysis with matching against the NIST database. auburn.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for the structural elucidation of this compound. The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule.
While a specific ¹H NMR spectrum for pure this compound was not found in the provided search results, general chemical shift regions for similar structures can be inferred. The protons of the alkyl chain (CH₃, CH₂, CH) would typically appear in the upfield region of the spectrum. For instance, ¹H NMR analysis of derivatives of this compound shows signals corresponding to the butyl chain (C₄H₉) in the range of approximately 0.9 to 1.8 ppm. acs.org The protons on the carbon bearing the hydroxyl group (CH₂OH) and the proton on the carbon bearing the amino group (CHNH₂) would be expected to appear further downfield. The protons of the hydroxyl and amino groups themselves are exchangeable and may appear as broad signals.
In a study involving a derivative of this compound, the following ¹H NMR data was reported in MeOD: δ 3.09–3.03 (m, 2H), 1.92 (ddd, J = 13.7, 8.2, 6.9 Hz, 2H), 1.55–1.46 (m, 2H), 1.02 (t, J = 7.4 Hz, 3H). acs.org This provides an example of the types of signals and coupling patterns that can be observed for the hexanol backbone.
¹³C NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, ROESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed molecular architecture of this compound. creative-biostructure.comrsc.org
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, it would provide direct one-bond ¹H-¹³C correlations, definitively linking each proton signal to its corresponding carbon atom in the hexanol backbone. nih.govresearchgate.net
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment detects protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and stereochemistry. creative-biostructure.comnih.gov In this compound, ROESY could be used to probe the spatial proximity between the proton on the chiral center (C2) and protons on the adjacent C1 and C3 carbons, helping to understand its conformational preferences in solution.
| 2D NMR Technique | Purpose for this compound Analysis | Expected Key Correlations |
| HMQC/HSQC | Correlates protons to their directly bonded carbons. nih.gov | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, H6 ↔ C6 |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, revealing the carbon skeleton. science.gov | H1 ↔ C2; H3 ↔ C2, C4, C5; H6 ↔ C4, C5 |
| ROESY | Identifies through-space proximity of protons, indicating stereochemistry and conformation. nih.gov | H2 ↔ H1, H3; Protons on -NH₂ ↔ H2, H3; Proton on -OH ↔ H1, H2 |
DEPT Spectra for Carbon Atom Characterization
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique used to differentiate carbon signals based on the number of attached protons. magritek.comazom.com When used in conjunction with a standard ¹³C NMR spectrum, it provides a definitive count of methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A quaternary carbon would be visible in the ¹³C spectrum but absent from all DEPT spectra. azom.com
DEPT-135: In this experiment, CH₃ and CH groups produce positive signals, while CH₂ groups produce negative signals.
DEPT-90: This spectrum shows only signals from CH groups.
¹³C NMR: Shows signals for all carbon types, including quaternary carbons.
For this compound, a DEPT analysis would clearly distinguish the four methylene groups, the single methine group, and the terminal methyl group. magritek.com
| Carbon Atom | Carbon Type | Expected DEPT-135 Signal | Expected DEPT-90 Signal |
| C1 (-CH₂OH) | CH₂ | Negative | Absent |
| C2 (-CH(NH₂)-) | CH | Positive | Present |
| C3 (-CH₂-) | CH₂ | Negative | Absent |
| C4 (-CH₂-) | CH₂ | Negative | Absent |
| C5 (-CH₂-) | CH₂ | Negative | Absent |
| C6 (-CH₃) | CH₃ | Positive | Absent |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns. libretexts.org For this compound (MW = 117.19 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 117. Since it contains one nitrogen atom, its molecular ion peak will have an odd mass-to-charge ratio, consistent with the nitrogen rule. libretexts.orgjove.com
The primary fragmentation pathway for aliphatic amines and alcohols is α-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orgjove.com
α-cleavage adjacent to the amino group: Cleavage of the C2-C3 bond would result in the loss of a butyl radical (•C₄H₉) to yield a resonance-stabilized cation at m/z 44. Alternatively, cleavage of the C1-C2 bond would lead to the loss of a hydroxymethyl radical (•CH₂OH) to produce a fragment at m/z 86.
α-cleavage adjacent to the hydroxyl group: Cleavage of the C1-C2 bond is the most likely fragmentation, resulting in a stable iminium ion at m/z 86 and the loss of a •CH₂OH radical.
Dehydration: Loss of a water molecule (H₂O, 18 amu) from the molecular ion is a common fragmentation pathway for alcohols, which would produce a peak at m/z 99. libretexts.org
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 99 | [C₆H₁₃N]⁺ | Loss of H₂O (Dehydration) libretexts.org |
| 86 | [C₅H₁₂N]⁺ | α-cleavage: Loss of •CH₂OH libretexts.org |
| 44 | [CH₄N]⁺ | α-cleavage: Loss of •C₄H₉ libretexts.org |
| 30 | [CH₄N]⁺ | A common fragment for primary amines. nih.gov |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. upi.edu
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the O-H and N-H stretching vibrations are prominent in the 3200-3600 cm⁻¹ region. openstax.org The O-H stretch from the alcohol typically appears as a strong, broad band due to hydrogen bonding, while the primary amine N-H group shows two sharper, weaker peaks (one for asymmetric and one for symmetric stretching). analyzetest.comspectroscopyonline.com Other key absorptions include C-H stretching just below 3000 cm⁻¹, the N-H bending (scissoring) vibration around 1600 cm⁻¹, and the C-O and C-N stretching bands in the 1000-1300 cm⁻¹ fingerprint region. libretexts.orgspectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C skeletal vibrations are often strong. researchgate.net The symmetric vibrations of non-polar bonds tend to be more intense in Raman than in IR, making it a useful tool for analyzing the hydrocarbon backbone of the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical FT-IR Appearance | Typical Raman Appearance |
| O-H (Alcohol) | Stretching | 3200–3600 openstax.org | Strong, Broad | Weak |
| N-H (Primary Amine) | Stretching | 3300–3500 libretexts.org | Medium, Two Sharp Peaks | Medium |
| C-H (Aliphatic) | Stretching | 2850–2960 | Strong | Strong |
| N-H (Primary Amine) | Bending (Scissoring) | 1580–1650 analyzetest.com | Medium to Strong | Weak |
| C-O (Primary Alcohol) | Stretching | 1000–1075 spectroscopyonline.com | Strong | Medium |
| C-N (Aliphatic Amine) | Stretching | 1020–1250 analyzetest.com | Medium to Weak | Medium |
UV-Visible (UV-vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Simple aliphatic amines and alcohols, such as this compound, lack extensive conjugation or chromophores that absorb light in the standard UV-Vis range (200-800 nm). libretexts.org
These compounds typically exhibit absorption only in the far-UV region (below 200 nm), which is of limited practical use for routine characterization due to interference from common solvents and atmospheric oxygen. aip.org However, UV-Vis spectroscopy can become a powerful quantitative tool if the amine is first reacted with a derivatizing agent to produce a colored or UV-active product. For instance, reacting the amine with 4-chloro-7-nitrobenzofurazan (B127121) (chloro-NBD) forms a derivative with a strong absorbance maximum around 470 nm, allowing for sensitive concentration measurements. nih.gov
Computational Chemistry and Structure Activity Relationships Sar
Density Functional Theory (DFT) for Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to calculate the electronic properties of molecules like dl-2-amino-1-hexanol. ias.ac.inresearchgate.net DFT calculations can provide valuable information about the molecule's geometry, energy, and the distribution of electrons. These calculations are foundational for more advanced analyses such as NBO and MEP.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between electron donors and acceptors within a molecule. researchgate.netustc.edu.cn This analysis provides a detailed picture of the bonding and antibonding orbitals and the stabilization energies associated with electron delocalization. researchgate.netcdnsciencepub.com For this compound, NBO analysis can reveal the nature of intramolecular hydrogen bonding and other non-covalent interactions that influence its conformation and reactivity. The analysis quantifies the stabilization energy, E(2), which reflects the intensity of the interaction between donor and acceptor orbitals. ustc.edu.cnresearchgate.net
Molecular Electrostatic Potential (MEP) for Bioactive Region Identification
The Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions with other molecules, such as biological receptors. ljmu.ac.uk The MEP map illustrates the charge distribution around the molecule, with negative potential regions (typically colored red) indicating areas prone to electrophilic attack and positive potential regions (blue) indicating areas susceptible to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding and other interactions, thus identifying potential bioactive regions. ljmu.ac.uk
HOMO-LUMO Energy Gap Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nist.govwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.netschrodinger.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com For this compound, the HOMO-LUMO gap can be calculated using DFT methods to predict its reactivity in various chemical and biological processes. schrodinger.com
Quantitative Structure-Toxicity Relationship (QSTR) Modeling
Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that aim to predict the toxicity of chemicals based on their molecular structure. nih.goveuropa.eu These models are built by correlating molecular descriptors with experimental toxicity data.
Molecular Descriptors in Toxicity Prediction (e.g., number of atoms, electrophilicity)
In the context of QSTR for aliphatic compounds like this compound, various molecular descriptors have been explored. ias.ac.in Simple descriptors such as the number of atoms in the molecule have shown reasonable success in predicting toxicity. researchgate.net More complex models incorporate descriptors like global electrophilicity to improve predictive accuracy. ias.ac.in For a series of aliphatic compounds, including this compound, QSTR models have been developed to predict their toxicity against the protozoan Tetrahymena pyriformis. ias.ac.inresearchgate.net
Comparative Studies with Analogous Compounds
Structural Analogs (e.g., dl-2-Amino-1-pentanol, 6-Aminohexanol)
Structural analogs are compounds that share the same functional groups but differ in the carbon skeleton, such as chain length or the position of the functional groups.
The length and branching of the alkyl chain in amino alcohols significantly influence their chemical reactivity.
Chain Length: When comparing dl-2-Amino-1-hexanol to its shorter-chain analog, dl-2-Amino-1-pentanol, the additional methylene (B1212753) group in the hexanol derivative increases its lipophilicity. Studies on homologous series of amino alcohols have shown that increasing the alkyl chain length can affect reaction kinetics. uea.ac.ukbeilstein-journals.org For instance, in lipase-catalyzed acylation reactions, the reactivity and selectivity (N-acylation vs. O-acylation) are influenced by the distance between the amino and hydroxyl groups. researchgate.net Longer chains, such as in 6-aminohexanol, favor O-acylation over N-acylation when compared to shorter-chain amino alcohols. researchgate.net Generally, increasing the carbon chain length in alcohols leads to a decrease in viscosity and density in mixtures. esciencesspectrum.com
Branching: Branching in the carbon chain introduces steric hindrance, which can alter reactivity. For example, the linear structure of this compound presents less steric hindrance for nucleophilic reactions compared to a branched analog like 2-ethyl-1-hexanol. This difference can be critical in applications like the synthesis of fine chemicals where controlled reactivity is essential.
Interactive Data Table: Comparison of Structural Analogs
The placement of the amino and hydroxyl groups along the carbon backbone is a key determinant of a molecule's polarity and, consequently, its solubility.
In general, the solubility of alcohols in water decreases as the nonpolar carbon chain length increases. cornell.edu Both the amino and hydroxyl groups can participate in hydrogen bonding with water, enhancing solubility. solubilityofthings.comsolubilityofthings.com
When comparing this compound with its isomer, 6-Aminohexanol, the latter has its amino group at the terminal (position 6) end of the chain. This positioning can enhance its ability to form hydrogen bonds compared to this compound, where the amino group is internal. As a result, 6-Aminohexanol exhibits higher polarity and potentially greater solubility in polar solvents like water. solubilityofthings.com The polar surface area (PSA), a metric related to solubility, is higher for 6-Aminohexanol (63.3 Ų) compared to this compound (46.25 Ų), supporting this observation.
Functional Analogs (e.g., 2-(Hexylamino)ethanol, 2-Ethyl-1,3-hexanediol)
2-(Hexylamino)ethanol: This compound (C₈H₁₉NO) combines a hexyl group with an ethanolamine (B43304) structure. cas.org Unlike this compound, which is primarily a building block in pharmaceutical synthesis, 2-(Hexylamino)ethanol's properties make it suitable for use in surfactants.
2-Ethyl-1,3-hexanediol: This is a diol (two hydroxyl groups) with a branched C8 backbone. chemicalbook.comnih.gov It lacks the reactive amino group found in this compound and is used in different applications, such as an insect repellent and a solvent. biorxiv.org Its branched structure and different functional groups lead to distinct physical properties, such as a boiling point of approximately 244°C and poor solubility in water. chemicalbook.comnih.gov
Interactive Data Table: Comparison of Functional Analogs
Enantiomeric Comparisons ((R)-(-)-2-Amino-1-hexanol, (S)-2-Amino-1-hexanol)
This compound is a racemic mixture, meaning it contains equal amounts of its two enantiomers: (R)-(-)-2-Amino-1-hexanol and (S)-2-Amino-1-hexanol. These nonsuperimposable mirror-image molecules are critical in stereoselective synthesis. acs.org
Enantiomerically pure amino alcohols are highly valued as chiral auxiliaries, ligands, or building blocks in the synthesis of complex, stereochemically defined molecules like pharmaceuticals. acs.orgwikipedia.orgchemrxiv.org A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. wikipedia.org
The specific spatial arrangement of the amino and hydroxyl groups in each enantiomer allows for precise control over the formation of new stereocenters. For example, chiral 1,2-amino alcohols are key components in many biologically active compounds and are used as organocatalysts. acs.org The choice between the (R) or (S) enantiomer is dictated by the desired stereochemistry of the final product. Research has demonstrated the use of enzymes to synthesize specific enantiomers, such as (S)-2-amino-1-hexanol, for use as chiral synthons. amazonaws.com In one study, the electrochemical oxidation of racemic amino alcohols in the presence of a chiral copper catalyst allowed for the kinetic resolution of the enantiomers, highlighting their distinct reactivity. beilstein-journals.org
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While established methods for synthesizing dl-2-Amino-1-hexanol exist, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly synthetic strategies. Future research could focus on:
Catalytic Hydrogenation: Investigating novel catalyst systems for the hydrogenation of corresponding amino acids or other precursors could lead to higher yields and milder reaction conditions. rsc.org For instance, the use of ruthenium on carbon has been explored for the hydrogenation of lysine (B10760008) to lysinol, a related amino alcohol. rsc.org
Biocatalysis: The use of enzymes or whole-cell biocatalysts could offer highly selective and sustainable routes to chiral amino alcohols. This approach could potentially provide enantiomerically pure forms of 2-amino-1-hexanol directly, bypassing the need for racemic resolution.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and process control compared to traditional batch methods.
Advanced Applications in Asymmetric Catalysis and Chiral Technologies
The chiral nature of 2-amino-1-hexanol makes it a valuable scaffold for the development of new chiral ligands and catalysts for asymmetric synthesis. Future research in this area could involve:
Chiral Ligand Synthesis: Designing and synthesizing novel chiral ligands derived from this compound for use in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Organocatalysis: Exploring the use of this compound and its derivatives as organocatalysts for various asymmetric transformations. Its bifunctional nature, containing both an amino and a hydroxyl group, makes it a promising candidate for this purpose.
Chiral Resolution Technologies: Developing new chiral resolving agents based on this compound for the separation of other racemic compounds.
In-depth Mechanistic Studies of Biological Activities and Molecular Interactions
While some biological activities of compounds incorporating the 2-amino-1-hexanol moiety have been noted, a deeper understanding of the underlying mechanisms is required. Future studies should aim to:
Identify Molecular Targets: Elucidate the specific enzymes, receptors, or other biomolecules with which this compound and its derivatives interact to exert their biological effects.
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of this compound to understand how changes in its chemical architecture affect its biological activity. This can guide the design of more potent and selective compounds.
Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict and analyze the binding modes of this compound derivatives with their biological targets, providing insights into the molecular basis of their activity.
Exploration of Polymeric Materials and Surfactant Applications
The presence of both a hydrophilic amino group and a lipophilic hexyl chain suggests that this compound could be a valuable building block for new materials with unique properties.
Polymer Synthesis: Investigating the incorporation of this compound as a monomer or a modifying agent in the synthesis of novel polymers, such as polyamides, polyesters, and polyurethanes. researchgate.net This could lead to materials with enhanced thermal stability, biodegradability, or specific functional properties. For instance, amino alcohols are explored for creating diols with secondary amine or ether functionalities for the synthesis of poly(ester-amide)s. researchgate.net
Surfactant Development: Synthesizing and characterizing new surfactants derived from this compound. Its amphiphilic nature could be exploited to create effective emulsifiers, detergents, or foaming agents for various industrial applications.
Carbon Capture Technologies: Given that sterically hindered amines are being investigated for CO2 capture, and 1-hexanol (B41254) is considered as a non-aqueous solvent in this context, the properties of this compound could be explored in this area. dergipark.org.tr
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Science
The application of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization of new molecules and materials based on the this compound scaffold.
Predictive Modeling: Developing AI/ML models to predict the physicochemical properties, biological activities, and toxicities of novel this compound derivatives, thereby reducing the need for extensive experimental screening.
De Novo Design: Utilizing generative AI models to design new molecules incorporating the this compound framework with desired properties for specific applications in medicine or materials science.
Reaction Optimization: Employing machine learning algorithms to optimize synthetic routes to this compound and its derivatives, leading to improved yields and reduced costs.
Q & A
Q. How can conflicting biological activity data among this compound derivatives be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
